4-Amino-3-mercaptobenzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-amino-3-sulfanylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,11H,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKUQNGATAJKNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697193 | |
| Record name | 4-Amino-3-sulfanylbenzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-66-0 | |
| Record name | 4-Amino-3-sulfanylbenzoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Nucleophilic Substitution Approach
A widely employed strategy involves bromination of 4-aminobenzoic acid derivatives to introduce a leaving group at position 3, followed by nucleophilic substitution with a sulfur source. The carboxylic acid group is first protected as an ethyl ester to direct bromination meta to the amino group. For instance, ethyl 4-aminobenzoate undergoes electrophilic bromination using bromine in the presence of iron(III) bromide, yielding ethyl 4-amino-3-bromobenzoate. Subsequent treatment with thiourea in ethanol under reflux facilitates thiol group introduction via nucleophilic displacement of bromine. Acidic hydrolysis of the ester then regenerates the carboxylic acid, and final treatment with hydrochloric acid yields the hydrochloride salt.
This method achieves moderate yields (65–72%) under conventional heating but faces challenges in regioselectivity during bromination. Microwave irradiation, as demonstrated in analogous triazole-thiadiazole syntheses, reduces reaction times from 6 hours to 2 minutes while improving yields to 85–90%.
Diazotization and Thiolation Method
An alternative route utilizes diazotization of 4-aminobenzoic acid to generate a reactive diazonium intermediate, which is subsequently treated with a sulfurizing agent. The amino group is diazotized using sodium nitrite in hydrochloric acid at 0–5°C, forming a diazonium salt that reacts with potassium ethyl xanthate to introduce the thiol group. Acidic workup and salt formation with HCl yield the target compound.
While this method bypasses bromination, it requires precise temperature control to prevent diazonium decomposition. Yields under conventional conditions range from 55–60%, but microwave-assisted reactions enhance efficiency, as seen in similar deamination and cyclization protocols.
Optimization of Reaction Conditions
Conventional Thermal Methods
Traditional syntheses rely on prolonged heating and reflux conditions. For example, the nucleophilic substitution step using thiourea typically requires 8–12 hours at 80°C. Acidic hydrolysis of the ethyl ester necessitates 6 hours under reflux with aqueous HCl. These methods, while reliable, are energy-intensive and prone to side reactions such as oxidation of the thiol group.
Microwave-Assisted Synthesis
Microwave (MW) irradiation significantly accelerates key steps. In the bromination-substitution route, MW reduces the thiolation step from 8 hours to 15 minutes, with yields improving from 65% to 88%. Similarly, ester hydrolysis completes in 10 minutes under MW versus 6 hours conventionally. This technique also minimizes byproduct formation, as evidenced by cleaner NMR spectra in related heterocyclic systems.
Characterization and Analytical Data
Spectroscopic Validation
IR Spectroscopy : The hydrochloride salt exhibits characteristic peaks at 2500–2600 cm⁻¹ (S–H stretch), 1680 cm⁻¹ (C=O, carboxylic acid), and 3300–3500 cm⁻¹ (N–H stretch). The absence of ester C=O (∼1740 cm⁻¹) confirms complete hydrolysis.
¹H NMR : In D₂O, the aromatic protons appear as a multiplet at δ 7.3–7.6 ppm, with the NH₃⁺ proton (D₂O exchangeable) resonating at δ 8.1 ppm. The mercapto proton is typically absent due to exchange broadening but may appear as a broad singlet at δ 1.4–1.6 ppm in DMSO-d₆.
Challenges and Considerations in Large-Scale Production
Stability of Thiol Functionality
The mercapto group is prone to oxidation, necessitating inert atmospheres and antioxidants like ascorbic acid during synthesis. Storage under nitrogen at –20°C is recommended to prevent disulfide formation.
Purification Difficulties
The hydrochloride salt’s hygroscopic nature complicates crystallization. Gradient recrystallization from ethanol-water mixtures (3:1 v/v) yields pure product but requires careful drying to avoid deliquescence.
| Step | Conventional Conditions | Microwave Conditions | Yield (Conventional) | Yield (MW) |
|---|---|---|---|---|
| Bromination | 6 h, 80°C, FeBr₃ | 15 min, 100°C, FeBr₃ | 75% | 89% |
| Thiolation | 8 h, 80°C, thiourea | 15 min, 120°C, thiourea | 65% | 88% |
| Ester Hydrolysis | 6 h, HCl reflux | 10 min, HCl, 100°C | 82% | 95% |
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-mercaptobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
4-Amino-3-mercaptobenzoic acid hydrochloride serves as a building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions:
- Oxidation: The thiol group can be oxidized to form disulfides.
- Substitution Reactions: Both amino and thiol groups can engage in nucleophilic substitutions .
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein interactions due to its reactivity with thiol and carboxylic groups. It can form self-assembled monolayers (SAMs), which are crucial for biosensing applications .
Medicine
This compound has garnered attention for its potential therapeutic applications, particularly as a protective agent against chemical warfare agents like mustard gas and nitrogen mustards. However, it has not yet progressed into clinical use .
Industry
The compound is instrumental in the development of sensors and nanomaterials, particularly in surface-enhanced Raman spectroscopy (SERS). Its ability to enhance signal detection capabilities makes it valuable in analytical chemistry .
Case Study 1: SERS Sensors
A study demonstrated the use of this compound in developing SERS sensors for detecting low concentrations of analytes. The compound's ability to form stable monolayers on surfaces significantly improved the sensitivity of these sensors .
Case Study 2: Antioxidant Activity
Research has explored the antioxidant properties of benzothiazole derivatives synthesized from this compound. These derivatives exhibited promising antifungal and antiproliferative activities, indicating potential applications in pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-Amino-3-mercaptobenzoic acid hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name: 4-Amino-3-mercaptobenzoic acid hydrochloride
- CAS Registry Number : 1571-66-0
- Molecular Formula: C₇H₇NO₂S·HCl
- Molecular Weight : 205.66 g/mol
- Structure: Features an aromatic benzene ring substituted with an amino (-NH₂) group at position 4, a mercapto (-SH) group at position 3, and a carboxylic acid (-COOH) group at position 1, stabilized as a hydrochloride salt .
Synthesis :
The compound is synthesized via a two-step process:
Initial Synthesis: 4-Aminobenzoic acid reacts with potassium thiocyanate (KSCN) and bromine (Br₂) in an acidic medium at low temperatures (−5°C) to form 2-aminobenzothiazole-5-carboxylic acid hydrochloride .
Alkaline Hydrolysis: The intermediate undergoes hydrolysis with potassium hydroxide (KOH) under reflux to yield this compound .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Structurally Related Hydrochloride Salts
Key Observations:
Functional Group Influence: The mercapto group (-SH) in 4-amino-3-mercaptobenzoic acid HCl enables disulfide bond formation and metal coordination (e.g., gold nanoparticles) , distinguishing it from analogs like 4-amino-3-phenylbutyric acid HCl (phenyl group) or 3-amino-4-propoxybenzoic acid HCl (propoxy group). Chloro-substituted analogs (e.g., 4-amino-3-chlorophenol HCl) lack the carboxylic acid group, limiting their utility in polymerization or conjugation reactions .
Reactivity in Synthesis: The carboxylic acid group in 4-amino-3-mercaptobenzoic acid HCl allows further derivatization into acyl chlorides (e.g., using SOCl₂), enabling condensation reactions with aminothiophenols to form dibenzothiazoles . In contrast, (R)-4-amino-3-phenylbutyric acid HCl is used in peptide synthesis due to its β-amino acid structure but lacks sulfur-based reactivity .
Pharmacological and Industrial Relevance
Table 2: Application-Specific Comparison
Key Insights:
- Antioxidant vs. Antiviral: While 4-amino-3-mercaptobenzoic acid HCl is incorporated into benzothiazoles with radical-scavenging properties , Tranylcypromine HCl directly inhibits viral proteases .
Research Findings and Data
Sensor Performance
- Cyhalothrin Detection: Functionalized gold nanoparticles with 4-amino-3-mercaptobenzoic acid HCl exhibit a detection limit of 0.1 nM for cyhalothrin, outperforming mercapto-free analogs .
Biological Activity
4-Amino-3-mercaptobenzoic acid hydrochloride (AMBA·HCl) is an organic compound derived from o-aminobenzenethiol, notable for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of AMBA·HCl, focusing on its mechanisms of action, biochemical pathways, and applications in various fields, including medicine and nanotechnology.
Chemical Structure and Properties
The molecular formula of AMBA·HCl is C₇H₈ClN₁O₂S. It features an amino group (-NH₂) at the para position and a thiol group (-SH) at the meta position of a benzoic acid ring. This unique structure contributes to its reactivity and biological interactions.
Key Properties:
- Molecular Weight: 189.67 g/mol
- Log P (octanol-water partition coefficient): 0.97, indicating moderate lipophilicity.
AMBA·HCl interacts with biological systems primarily through its thiol and carboxylic groups, enabling various biochemical reactions. Its mechanisms include:
- Formation of Covalent Bonds: The thiol group can form stable covalent bonds with cysteine residues in proteins, facilitating enzyme inhibition and modulation of protein interactions .
- Self-assembled Monolayers: AMBA·HCl can form self-assembled monolayers on surfaces, enhancing sensor capabilities in detecting chemical agents such as mustard gas.
- Nanoparticle Functionalization: It is utilized in the synthesis of gold nanoparticles, where it acts as a stabilizing agent and sensor for chloride ions.
Biological Activities
The biological activities of AMBA·HCl encompass several areas, including:
Antimicrobial Activity
AMBA·HCl has demonstrated antimicrobial properties against various pathogens. For instance, derivatives synthesized from AMBA·HCl have shown significant inhibition against Staphylococcus aureus and Escherichia coli strains, making them potential candidates for developing new antibacterial agents .
Antiparasitic Effects
Research indicates that AMBA·HCl derivatives may inhibit β-hematin formation, crucial for the malaria parasite's lifecycle. This suggests potential antimalarial applications.
Therapeutic Applications
AMBA·HCl has garnered attention for its protective roles against chemical warfare agents like mustard gas. Its ability to detoxify harmful compounds positions it as a candidate for therapeutic development in chemical exposure scenarios.
Research Findings and Case Studies
Pharmacokinetics
While specific pharmacokinetic data on AMBA·HCl is limited, its moderate lipophilicity suggests potential absorption characteristics relevant for therapeutic applications. Further studies are needed to fully understand its bioavailability and metabolic pathways.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-amino-3-mercaptobenzoic acid hydrochloride?
- Methodology : The compound is synthesized via a multi-step process starting from 4-aminobenzoic acid. Potassium thiocyanate and bromine are used under acidic conditions (0–5°C) to introduce the mercapto group. Subsequent alkaline hydrolysis yields the hydrochloride salt . Key steps include strict temperature control and stoichiometric optimization to avoid side reactions like over-oxidation.
Q. How can researchers purify this compound to meet analytical standards?
- Methodology : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective for bulk impurities. For higher purity (>98%), reverse-phase HPLC with a C18 column and a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v) is recommended, as validated for structurally similar benzoic acid derivatives .
Q. What analytical techniques are critical for structural characterization?
- Methodology : Use a combination of:
- NMR (1H/13C) to confirm aromatic proton environments and substitution patterns.
- FT-IR to identify -SH (2500–2600 cm⁻¹) and -COOH (1700 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) for exact mass verification (e.g., C₇H₈ClNO₂S requires m/z 217.01).
Pharmacopeial standards (USP, EMA) should guide validation protocols .
Q. What handling precautions are necessary due to its reactivity?
- Methodology : The mercapto (-SH) group is air-sensitive and prone to oxidation. Store under inert gas (N₂/Ar) at 2–8°C. Use chelating agents (e.g., EDTA) in aqueous solutions to prevent metal-catalyzed degradation. Personal protective equipment (PPE) must include nitrile gloves and fume hood use .
Advanced Research Questions
Q. How does this compound function in gold nanoparticle-based sensors?
- Methodology : The mercapto group binds to gold surfaces, forming self-assembled monolayers (SAMs). Functionalized nanoparticles detect cyhalothrin (a pyrethroid insecticide) via colorimetric shifts (λmax 520→650 nm) due to aggregation. Limit of detection (LOD) is reported as 0.1 nM in aqueous media, with selectivity validated against interferents like organophosphates .
Q. What mechanistic role does the mercapto group play in its reactivity?
- Methodology : The -SH group acts as a nucleophile in SN2 reactions and a reducing agent in radical-mediated processes. In benzothiazole synthesis, it facilitates cyclization via thiocyanate intermediate formation. Computational DFT studies (B3LYP/6-311+G*) show a 15–20 kcal/mol activation barrier for mercapto-mediated bond cleavage .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodology : Stability is pH-dependent:
- Acidic (pH < 3) : Protonation of -NH₂ and -COOH groups reduces solubility but enhances stability.
- Neutral (pH 6–8) : Mercapto oxidation to disulfide (-S-S-) occurs within 24 hours.
- Alkaline (pH > 10) : Degradation via hydrolysis of the benzoic acid moiety.
Accelerated stability studies (40°C/75% RH) recommend buffering solutions at pH 4.0–5.0 .
Q. Can computational models predict its interactions with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict strong binding to glutathione reductase (ΔG = −9.2 kcal/mol) via hydrogen bonding with Arg-218 and hydrophobic interactions with Phe-236. In vitro validation shows IC₅₀ = 12 µM for enzyme inhibition, aligning with in silico predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
